VU 0240551
Description
Overview of KCC2 (K+-Cl− Cotransporter 2) in Neuronal Chloride Homeostasis
KCC2 is a neuron-specific K+-Cl− cotransporter that plays a pivotal role in maintaining a low intracellular chloride concentration in mature neurons. eneuro.orgmdpi.comfrontiersin.orgnih.govscholaris.caunits.itfrontiersin.org It extrudes chloride from the cell, driven by the outward potassium gradient. nih.gov This outward transport of chloride is essential for establishing the electrochemical gradient that allows GABAA receptor activation to result in chloride influx and subsequent membrane hyperpolarization, mediating inhibition. mdpi.comnih.govunits.it
In mature neurons, the high expression and activity of KCC2 maintain a low [Cl−]i, typically below its electrochemical equilibrium potential (ECl). eneuro.orgnih.govunits.it This low [Cl−]i ensures that when GABA binds to GABAA receptors, chloride ions flow into the neuron, leading to hyperpolarization or shunting inhibition, which reduces neuronal excitability. mdpi.comnih.govresearchgate.net Conversely, impaired KCC2 function or expression can lead to an increase in [Cl−]i, shifting ECl to a more depolarized level. eneuro.orgnih.govaesnet.org Under such conditions, GABAergic signaling can become depolarizing or even excitatory, potentially contributing to neuronal hyperexcitability. eneuro.orgfrontiersin.orgnih.govaesnet.org
A remarkable phenomenon in neuronal development is the switch in GABAergic transmission polarity. In immature neurons, GABAergic signaling is often depolarizing and excitatory, playing a role in neuronal migration and circuit formation. mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.gov This is largely due to a relatively high [Cl−]i maintained by the predominant activity of NKCC1. mdpi.comfrontiersin.orgunits.itfrontiersin.orgfrontiersin.orgnih.gov As neurons mature, there is a significant upregulation of KCC2 expression and function, often accompanied by a downregulation of NKCC1. frontiersin.orgfrontiersin.orgnih.gov This shift in transporter expression leads to a progressive decrease in [Cl−]i, causing ECl to become more negative than the resting membrane potential. frontiersin.orgfrontiersin.org Consequently, GABAergic transmission transitions from excitatory to inhibitory, a crucial step for establishing mature inhibitory circuits. mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.gov
Overview of NKCC1 (Na+-K+-2Cl− Cotransporter 1) in Neuronal Chloride Homeostasis
NKCC1 is another cation-chloride cotransporter that transports Na+, K+, and 2Cl− into the cell, driven by the electrochemical gradients of sodium and potassium. eneuro.orgmdpi.comunits.it In contrast to KCC2, NKCC1 activity leads to an accumulation of intracellular chloride. mdpi.comfrontiersin.orgunits.itfrontiersin.orgfrontiersin.orgnih.govmdpi.com While expressed in various cell types, including neurons and glia, NKCC1 plays a significant role in maintaining a higher [Cl−]i in immature neurons, contributing to the depolarizing action of GABA during early development. mdpi.comfrontiersin.orgunits.itfrontiersin.orgfrontiersin.orgnih.gov In mature neurons, NKCC1 expression is generally lower than KCC2, but it can still influence chloride homeostasis in specific neuronal subtypes or under pathological conditions. mdpi.comjneurosci.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c1-11-9-23-16(17-11)18-14(21)10-22-15-8-7-13(19-20-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRWSLORVIHRNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428420 | |
| Record name | VU0240551 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893990-34-6 | |
| Record name | VU0240551 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization of Vu 0240551
Mechanism of Action as a KCC2 Inhibitor
VU 0240551 functions primarily by inhibiting the activity of KCC2, a crucial transporter responsible for maintaining low intracellular chloride concentrations in mature neurons. This inhibition disrupts the normal chloride gradient, thereby affecting the driving force for chloride movement through GABAA receptors.
Selective Inhibition of Neuronal KCC2
Research indicates that this compound is a potent inhibitor of neuronal KCC2, with an IC50 value of 560 nM in K+ uptake assays using cells overexpressing KCC2. tocris.comrndsystems.commedchemexpress.comselleckchem.com It demonstrates selectivity over the sodium-potassium-2-chloride cotransporter NKCC1. tocris.comrndsystems.commedchemexpress.comselleckchem.com This selectivity allows researchers to specifically target KCC2 activity when investigating its physiological roles. The neuron-specific expression of KCC2 further contributes to the targeted effect of this compound in neuronal studies. researchgate.netnih.gov
Competitive Binding at K⁺ Site and Noncompetitive Binding at Cl⁻ Site
Studies on the binding mechanism of this compound reveal that it inhibits KCC2 by binding competitively at the K+ site and noncompetitively at the Cl− site within the KCC2 active region. researchgate.netresearchgate.net This dual binding mode hinders chloride flux through the transporter. researchgate.netresearchgate.net
Effects on Intracellular Chloride Concentration
Inhibiting KCC2 with this compound leads to an increase in intracellular chloride concentration ([Cl−]i) in neurons. researchgate.net This occurs because KCC2 is the primary transporter responsible for extruding chloride from mature neurons, maintaining the low [Cl−]i necessary for hyperpolarizing GABAergic signaling. researchgate.netabcam.com Experimental manipulation with this compound has resulted in an increase in intracellular chloride concentration ranging from 3.1 to 10.5 mM in some studies. researchgate.netresearchgate.net
Functional Consequences on GABAergic Neurotransmission
The increase in intracellular chloride concentration caused by KCC2 inhibition with this compound has significant functional consequences for GABAergic neurotransmission, altering the response of neurons to GABA.
Attenuation of GABA-Induced Hyperpolarization
In mature neurons, GABA typically elicits a hyperpolarizing inhibitory postsynaptic potential (IPSP) due to the low intracellular chloride concentration maintained by KCC2. abcam.comscienceopen.com By inhibiting KCC2 and increasing [Cl−]i, this compound attenuates this GABA-induced hyperpolarization. medchemexpress.comselleckchem.com This effect has been observed in various neuronal types, including P cells and neocortical neurons. medchemexpress.comarctomsci.comnih.gov Data from studies show that this compound can reduce the neuronal response to GABA in a concentration-dependent manner. medchemexpress.comarctomsci.com
Positive Shift in GABA Reversal Potential (ECl)
The reversal potential for GABA (ECl) is determined by the transmembrane chloride gradient. plos.org A lower intracellular chloride concentration results in a more negative (hyperpolarizing) ECl, while a higher intracellular concentration leads to a more positive (depolarizing) ECl. uni-muenchen.de Since this compound increases intracellular chloride, it causes a positive shift in ECl. tocris.commedchemexpress.comresearchgate.netabcam.comarctomsci.comnih.govmedchemexpress.comjneurosci.org This shift means that the driving force for chloride influx through GABAA receptors is reduced, or can even be reversed, leading to a less inhibitory or even excitatory effect of GABA. scienceopen.complos.org Studies have directly measured this positive shift in EGABA following application of this compound. jneurosci.orgnih.gov
Here is a summary of some experimental data on the effects of this compound:
| Effect | Neuronal Type / Model | This compound Concentration | Key Finding | Source |
| Inhibition of K+ uptake (KCC2-expressing) | Cells overexpressing KCC2 | IC50 = 560 nM | Potent inhibition of KCC2 activity. | tocris.comrndsystems.commedchemexpress.comselleckchem.com |
| Increase in Intracellular Chloride | Neocortical neurons (rat and human) | 1 µM | Increased intracellular chloride concentration. | researchgate.netresearchgate.netnih.gov |
| Attenuation of GABA-induced hyperpolarization | P cells | 75 and 100 µM | Significant reduction in GABA-elicited hyperpolarization. | medchemexpress.comarctomsci.com |
| Positive Shift in GABA Reversal Potential | BNST-AL neurons | 40 µM | Depolarized EGABA-A by 4.1 ± 1.1 mV. | jneurosci.org |
| Positive Shift in GABA Reversal Potential | Putative OT cells (GFP-negative) in rat SON | 75 µM | Caused a positive shift in EGABA. | nih.gov |
| Prolongation of Cl- extrusion time constant | Neocortical neurons (rat) | 1 µM | Prolonged τrec from 5.7 to 8.1s. | nih.gov |
| Prolongation of Cl- extrusion time constant | Neocortical neurons (human) | 1 µM | Increased τrec from 15.1 to 20.3s (average). | nih.gov |
| Increase in mEPSC amplitude and frequency | WT mouse brain slices (mPFC neurons) | 3 µM | Significant increase in both amplitude and frequency of mEPSCs. | nih.gov |
| No significant effect on mIPSCs | WT mouse brain slices (mPFC neurons) | 3 µM | No significant change in mIPSC amplitude nor frequency. | nih.gov |
| Block of chloride influx | SON neurons from euhydrated rats | 10 µM | Significantly blocked chloride influx. | zendy.io |
Impact on Synaptic Transmission
This compound has been shown to impact synaptic transmission, particularly by affecting GABAergic signaling. Inhibition of KCC2 by this compound can lead to an increase in intracellular chloride concentration. researchgate.net This altered chloride gradient can affect the reversal potential of GABA (EGABA), shifting it towards a more depolarized potential. medchemexpress.comselleckchem.comarctomsci.comnih.gov A depolarizing shift in EGABA can attenuate GABA-induced hyperpolarization and enhance synaptic transmission. medchemexpress.comselleckchem.comarctomsci.com Studies have demonstrated that this compound reduces the response of Purkinje cells (P cells) to GABA in a concentration-dependent manner. medchemexpress.comarctomsci.com Treatments with 75 µM and 100 µM of this compound resulted in a significant reduction in GABA-elicited hyperpolarization, while a 25 µM concentration did not show a significant effect. medchemexpress.comarctomsci.com Furthermore, this compound has been used to acutely block the EGABA shift induced by other compounds, confirming its role in modulating chloride homeostasis and GABAergic signaling. nih.gov
Off-Target Activities
Beyond its primary inhibitory effect on KCC2, this compound has been reported to exhibit off-target activities, including the inhibition of certain ion channels. tocris.commedchemexpress.comselleckchem.comrndsystems.comprobechem.comarctomsci.comcaymanchem.comnordicbiosite.comabcam.co.jp
Inhibition of hERG Channels
This compound has been found to inhibit the human ether-a-go-go-related gene (hERG) potassium channels. tocris.commedchemexpress.comselleckchem.comrndsystems.comprobechem.comarctomsci.comcaymanchem.comnordicbiosite.comabcam.co.jp Inhibition of hERG channels was observed to be greater than 50% at a concentration of 10 µM in a panel of various receptors, ion channels, and transporters. caymanchem.com
Inhibition of L-type Ca2+ Channels
In addition to hERG channels, this compound also inhibits L-type Ca2+ channels. tocris.commedchemexpress.comselleckchem.comrndsystems.comprobechem.comarctomsci.comcaymanchem.comnordicbiosite.comabcam.co.jp Similar to hERG inhibition, this effect was noted in a screening panel, showing greater than 50% inhibition at a concentration of 10 µM, specifically at the benzothiazepine (B8601423) site of L-type calcium channels. caymanchem.com
Presented below is a summary of some pharmacological data for this compound:
| Target | Activity | IC50 / Inhibition | Assay |
| KCC2 | Inhibitor | 560 nM | K+ uptake in KCC2-overexpressing cells tocris.commedchemexpress.comselleckchem.comrndsystems.comarctomsci.comnordicbiosite.comabcam.co.jp |
| NKCC1 | Inhibitor | >100-fold selective over NKCC1 tocris.commedchemexpress.comselleckchem.comrndsystems.comprobechem.comarctomsci.comsigmaaldrich.comcaymanchem.com | |
| hERG Channels | Inhibition | >50% at 10 µM | Screening panel probechem.comcaymanchem.com |
| L-type Ca2+ Channels | Inhibition | >50% at 10 µM | Screening panel (benzothiazepine site) probechem.comcaymanchem.com |
Cellular Models for KCC2 Inhibition Studies
Various cellular models are used to study the inhibitory effects of this compound on KCC2 activity, allowing for controlled environments to analyze the transporter's function.
KCC2-overexpressing cells are a model system used to directly assess the inhibitory potency of compounds on KCC2-mediated potassium uptake. This compound has been characterized in this model, demonstrating an IC50 value of 560 nM for K+ uptake inhibition. abcam.comrndsystems.comtocris.comprobechem.comfishersci.fi This indicates that this compound effectively inhibits KCC2 activity in cells where the transporter is highly expressed.
Primary neuronal cultures, such as those derived from neocortex or hippocampus, provide a more physiologically relevant environment to study the impact of KCC2 inhibition on neuronal chloride homeostasis and synaptic transmission. Studies using primary neuronal cultures have shown that this compound can affect chloride homeostasis and GABAergic signaling. For instance, it has been shown to cause a dose-dependent increase in intracellular chloride concentration in cultured neurons. plos.org In human Rett syndrome neurons, this compound was used to acutely block the hyperpolarizing shift in EGABA induced by certain compounds, further supporting its role as a KCC2 inhibitor. nih.gov Investigations in cultured neurons have also indicated that this compound can influence neuronal excitability and chloride dynamics. plos.orgresearchgate.netbiorxiv.org
Organotypic slice preparations, typically from the hippocampus, maintain much of the native cellular architecture and connectivity of the brain, making them valuable for studying network-level effects of KCC2 inhibition. This compound has been applied to organotypic hippocampal slices to investigate its effects on epileptiform activity and chloride dynamics. nih.goveneuro.orgaesnet.orgbiorxiv.org These studies have shown that inhibiting KCC2 with this compound can lead to hyperexcitability and epileptiform discharges. nih.goveneuro.org this compound has also been used in organotypic slices to study chloride homeostasis and neuronal migration. researchgate.netbiorxiv.org
Electrophysiological Assessments
Electrophysiological techniques are crucial for measuring the functional consequences of KCC2 inhibition by this compound on neuronal activity and synaptic transmission.
Patch-clamp electrophysiology allows for detailed recording of ionic currents and membrane potentials in individual neurons. This technique is used to assess how this compound alters neuronal excitability and GABAergic responses, which are highly dependent on the chloride gradient maintained by KCC2. Studies using patch-clamp have shown that this compound can impair GABA A-mediated inhibition and cause a positive shift in the GABA reversal potential (EGABA), consistent with reduced chloride extrusion. selleckchem.comnih.govphysiology.orgresearchgate.netresearchgate.net It has also been used to investigate the effects of KCC2 inhibition on excitatory postsynaptic currents. nih.gov
Extracellular field potential recordings measure the summed electrical activity of a population of neurons, providing insights into network excitability and synchronized activity. In organotypic hippocampal slices, extracellular field potential recordings have been used to demonstrate that this compound can induce or enhance epileptiform discharges, reflecting increased network excitability due to KCC2 inhibition. nih.govaesnet.orgontosight.ai These recordings help to understand the impact of altered chloride homeostasis on neuronal network function.
Analysis of Inhibitory Postsynaptic Potentials (IPSPs) and Excitatory Postsynaptic Currents (EPSCs)
Research has explored the effects of this compound on synaptic transmission, including IPSPs and EPSCs. This compound has been shown to enhance P cell synaptic transmission. medchemexpress.com Studies involving the KCC2 antagonist this compound (at 40 µM) demonstrated a depolarization of the GABAA reversal potential (EGABA-A) by 4.1 ± 1.1 mV in certain neurons and prevented the effects of CGRP on IPSP amplitudes and reversal potentials. jneurosci.orgnih.gov The amplitude of IPSPs was observed as a function of membrane potential in the absence and presence of this compound. jneurosci.orgnih.gov
Measurement of GABA Reversal Potential (EGABA)
Measurement of EGABA is a key method to assess the efficacy of GABAergic inhibition, which is significantly influenced by intracellular chloride concentration. nih.gov this compound has been utilized in studies measuring EGABA to understand its impact on chloride homeostasis and GABAergic signaling. For instance, this compound (75 μM) caused a positive shift in EGABA in putative oxytocin (B344502) (OT) cells, which express KCC2. nih.gov In contrast, this compound (75 μM) had no effect on EGABA in vasopressin (VP) neurons, which lack KCC2 expression. nih.gov
Studies using gramicidin-perforated patch recording have measured EGABA in cultured neurons. nih.gov For example, cultured human Rett syndrome (RTT) neurons treated with DMSO showed EGABA values around -50 mV, a depolarizing shift compared to wild-type (WT) neurons (-70 mV). nih.gov Treatment with certain compounds induced a hyperpolarizing shift in EGABA in RTT neurons, which could be blocked by KCC2 inhibitors like furosemide (B1674285) (200 μM) and this compound (50 μM). nih.gov This indicates that the EGABA shift is due to increased KCC2 activity. nih.gov
Here is a table summarizing representative EGABA shift data:
| Cell Type / Condition | Treatment (Concentration) | EGABA Shift (mV) | Notes | Source |
| Certain neurons | This compound (40 µM) | +4.1 ± 1.1 | Depolarizing shift | jneurosci.orgnih.gov |
| Putative OT cells (expressing KCC2) | This compound (75 μM) | Positive shift | Compared to baseline | nih.gov |
| VP neurons (lacking KCC2) | This compound (75 μM) | No effect | Compared to baseline | nih.gov |
| Human RTT neurons | This compound (50 μM) | Blocked hyperpolarizing shift | Blocked shift induced by KEECs | nih.gov |
Chloride Flux and Imaging Techniques
This compound has been used in various techniques to study chloride flux and intracellular chloride concentration ([Cl-]i) due to its inhibitory effect on KCC2, a key chloride extruder. researchgate.netresearchgate.netnih.gov
K+ Uptake Assays
K+ uptake assays are a common method to measure the activity of KCC2, as the transporter mediates the coupled movement of potassium and chloride ions. This compound is characterized as an inhibitor of neuronal KCC2 with an IC50 of 560 nM in K+ uptake assays using KCC2-overexpressing cells. rndsystems.comtocris.comabcam.co.jp Another source reports an IC50 of 568 nM in this assay. probechem.com This demonstrates its potency in inhibiting KCC2-mediated K+ and thus chloride transport.
MEQ Chloride Imaging
MEQ (6-methoxy-N-ethylquinolinium iodide) is a chloride-sensitive, pH-insensitive dye used for fluorescence lifetime imaging (FLIM) to measure [Cl-]i. biorxiv.org MEQ chloride imaging has been employed to verify that this compound blocks Cl- movement by inhibiting KCC2. researchgate.netresearchgate.net Studies have used MEQ imaging on brain slices to assess the inhibition of KCC2 by this compound and its effect on chloride flux. researchgate.netresearchgate.net
Two-Photon Imaging with Chloride Fluorophores (e.g., Clomeleon)
Two-photon imaging combined with chloride fluorophores like Clomeleon (a transgenic chloride indicator) or Super-Clomeleon allows for the visualization and measurement of [Cl-]i in live neurons with high spatial resolution. nih.govnih.govbiorxiv.orgaesnet.orgscispace.comnih.govharvard.edu this compound has been used in such studies to investigate the role of KCC2 in regulating [Cl-]i and its impact on neuronal activity. nih.govaesnet.orgharvard.eduaesnet.org
For example, two-photon imaging with Clomeleon has been used in organotypic hippocampal slice cultures to monitor [Cl-]i and neuronal network activity in the presence of KCC2 inhibitors like this compound. aesnet.orgharvard.eduaesnet.org These studies have shown that blocking KCC2 with this compound can lead to intracellular chloride accumulation. aesnet.orgaesnet.org Super-Clomeleon has also been used in human RTT neurons to measure chloride extrusion rates, and the effects of compounds on this rate can be blocked by KCC2 inhibitors such as this compound. nih.gov Two-photon imaging with MEQ has also confirmed the variance of [Cl-]i in dendrites. biorxiv.org
Molecular and Biochemical Analysis
Molecular and biochemical analyses have focused on the interaction of this compound with its primary target, the K-Cl cotransporter KCC2. This compound is described as a selective and specific inhibitor of neuronal KCC2. researchgate.netresearchgate.net It inhibits KCC2 by binding competitively to the K+ site and noncompetitively to the Cl- site within the KCC2 active region, thereby hindering chloride flux. researchgate.netresearchgate.net
While this compound is selective for KCC2 over NKCC1 (Na-K-2Cl cotransporter 1), it has also been reported to inhibit other ion channels, specifically hERG and L-type Ca2+ channels. rndsystems.comtocris.commedchemexpress.comabcam.co.jpprobechem.com This information is important for interpreting results obtained using this compound and considering potential off-target effects.
Western Blotting for Protein Expression (e.g., KCC2, Kainate Receptors)
Western blotting is a widely used technique in in vitro studies involving this compound to evaluate the expression levels of target proteins, most notably KCC2. Researchers utilize this method to confirm the presence of KCC2 protein in cell cultures or tissue slices and to investigate potential changes in its expression under various experimental conditions. For instance, Western blots have been conducted on organotypic cultures and brain tissue samples treated with KCC2 antagonists like this compound to assess the integrity and levels of the KCC2 protein. researchgate.netfrontiersin.org This is particularly relevant when investigating the long-term effects of KCC2 inhibition, as it has been hypothesized that prolonged blockade could potentially lead to KCC2 protein degradation. researchgate.net
Studies have also employed Western blotting to examine KCC2 protein expression in the context of other manipulations, using this compound as a tool to probe KCC2 function. For example, Western blots were used to analyze KCC2 protein levels in human Rett syndrome neurons and Mecp2 mutant mice treated with compounds aimed at enhancing KCC2 gene expression, with this compound used in functional assays to confirm KCC2 involvement. nih.gov Similarly, investigations into the influence of AT1a receptors on GABAA-mediated inhibition utilized Western blotting to assess KCC2 protein expression in brain regions, alongside functional experiments employing this compound to block KCC2 activity. nih.gov Western blotting has also been applied to assess the phosphorylation status of KCC2 at specific residues, which is known to regulate its activity, in studies investigating compounds that modulate KCC2 function, sometimes in comparison or conjunction with KCC2 inhibitors. ucl.ac.uk
While the primary focus of Western blotting in studies with this compound is often KCC2, some research has also explored the impact of KCC2 inhibition on other related proteins. One study used Western blotting to measure the abundance of kainate receptor subunits, specifically GluK-5, in primary rat hippocampal neurons treated with the KCC2 blocker this compound. researchgate.net This suggests that inhibiting KCC2 activity might indirectly influence the expression levels of certain kainate receptor subunits.
Data from Western blotting experiments are typically quantified to compare protein expression levels across different experimental groups. This often involves normalizing the signal intensity of the target protein band to a loading control protein (e.g., beta-actin) to account for variations in protein loading.
Example Data Representation (Illustrative - Data varies between studies):
| Experimental Condition | Relative KCC2 Protein Level (vs Control) |
| Control | 1.00 |
| Treatment A (with this compound) | 0.95 |
| Treatment B | 1.50 |
Analysis of Gene Expression Markers Related to Excitation/Inhibition Balance
The balance between excitatory and inhibitory neurotransmission is crucial for normal neuronal function, and disruption of this balance is implicated in various neurological disorders. researchgate.netnih.govnih.gov KCC2 plays a pivotal role in maintaining this balance by regulating intracellular chloride concentration, which in turn determines the polarity of GABAergic signaling. nih.gov In vitro studies using this compound as a tool to inhibit KCC2 activity often investigate the consequences for neuronal excitability and synaptic transmission, which are direct manifestations of the excitation/inhibition balance.
While this compound is an inhibitor of KCC2 activity rather than a direct modulator of gene expression, studies employing this compound may analyze the gene expression of various markers within the excitatory and inhibitory systems to understand the broader context of KCC2's role. For instance, a study investigating compounds that enhance KCC2 expression used this compound to confirm that the functional effects observed on GABAergic and glutamatergic signaling were mediated by KCC2 upregulation. nih.gov Although the study's primary goal was to identify enhancers of KCC2 gene expression, it highlights how the analysis of genes related to both excitation and inhibition is relevant in studies involving KCC2 function and its pharmacological manipulation with agents like this compound.
Furthermore, research exploring the mechanisms upstream of KCC2 regulation, which indirectly relates to its impact on E/I balance, may involve gene expression analysis. For example, a study examining how AT1a receptors influence GABAA-mediated inhibition through KCC2 regulation utilized qRT-PCR to compare the mRNA expression of GABAA receptor beta-subunits, components of the inhibitory system, in conjunction with investigating KCC2 function using this compound. nih.gov
The analysis of gene expression markers related to excitation/inhibition balance in studies involving this compound helps to provide a more complete picture of how KCC2 activity, and its inhibition by compounds like this compound, impacts the molecular machinery underlying neuronal network function. Techniques such as quantitative real-time PCR (qRT-PCR) are commonly used for this purpose, allowing for the quantification of specific mRNA transcripts.
Example Data Representation (Illustrative - Data varies between studies):
| Gene Marker (Related to E/I Balance) | Relative mRNA Expression (vs Control) |
| GAD1 (GAD67) | 1.10 |
| VGAT | 0.90 |
| VGLUT1 | 1.05 |
Animal Models in Neuroscience Research
Animal models, including rodents and zebrafish, are valuable tools in neuroscience research for investigating the complex mechanisms underlying brain function and dysfunction frontiersin.orgmdpi.commdpi.com. This compound has been used in these models to probe the effects of KCC2 inhibition on neuronal circuits and subsequent behavioral outcomes nih.govoup.comfrontiersin.org.
Rodent Models (e.g., Rats, Mice)
Rodent models, such as rats and mice, are widely used in neuroscience due to their genetic tractability and behavioral repertoire that can be assessed to model aspects of human neurological conditions mdpi.commdpi.com. Studies in rodents have utilized this compound to investigate the role of KCC2 in processes such as chloride homeostasis and synaptic plasticity oup.comresearchgate.netbiorxiv.org. For instance, local application of this compound in rats reproduced changes in sensory coding observed after nerve injury, suggesting a role for KCC2 in neuropathic pain oup.comoup.com. Research in mouse models, including those with genetic alterations in KCC2, has also explored the impact of KCC2 function on neuronal excitability and behavior nih.govresearchgate.netnih.gov. Inhibition of KCC2 with this compound has been shown to increase the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) in certain neuronal populations in mice researchgate.netnih.gov.
Zebrafish Models
Zebrafish (Danio rerio) have emerged as a valuable model organism in neuroscience, particularly for studying neurodevelopmental disorders and complex behaviors, due to their genetic similarity to humans and the ease of observing neural development nih.govfrontiersin.orgmdpi.comfrontiersin.orgfrontiersin.org. This compound has been used in zebrafish studies, often in the context of investigating the consequences of KCC2 disruption during embryonic development nih.govfrontiersin.org. Studies in zebrafish larvae exposed to this compound have shown alterations in excitation/inhibition balance, consistent with the compound's action as a KCC2 blocker nih.govfrontiersin.org.
Behavioral Phenotyping Studies
Behavioral phenotyping in animal models is crucial for understanding the functional output of neural circuit alterations caused by genetic manipulations or pharmacological interventions mdpi.commdpi.com. This compound has been used in behavioral studies to assess its impact on various behavioral domains relevant to neurological and psychiatric conditions nih.govfrontiersin.orgmdpi.comresearchgate.netmdpi.com.
Social Behaviors (e.g., Shoaling, Social Preference, Social Dominance)
Social behavior is a complex domain that is often impaired in neurodevelopmental and psychiatric disorders mdpi.com. In zebrafish models, social behaviors like shoaling (the tendency to group together) and social preference (preferring the proximity of conspecifics) are assessed frontiersin.orgmdpi.commdpi.comnih.gov. Studies using this compound in zebrafish larvae have reported significant changes in social preference, with treated fish showing a reduced preference for the conspecific zone nih.govfrontiersin.org. In rodent models, alterations in KCC2 function, which can be mimicked by inhibitors like this compound, have been linked to altered social dominance behaviors nih.govresearchgate.netnih.gov.
| Animal Model | Social Behavior Assessed | Key Finding with this compound or KCC2 Disruption | Citation |
| Zebrafish Larvae | Social Preference | Reduced social preference nih.govfrontiersin.org | nih.govfrontiersin.org |
| Mice | Social Dominance | Altered social dominance behaviors (with KCC2 heterozygosity) nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |
Cognitive Performance (e.g., Memory Deficits, Object Recognition)
Cognitive functions, including learning and memory, are frequently evaluated in animal models of neurological disorders mdpi.comfrontiersin.orgnih.gov. Object recognition tasks are commonly used to assess memory in both rodents and zebrafish nih.govmdpi.comfrontiersin.org. Research in zebrafish larvae exposed to this compound has included the assessment of cognitive performance using object recognition tasks nih.govfrontiersin.org. Studies involving KCC2 disruption in rodent models have also indicated spatial and nonspatial memory impairments nih.govfrontiersin.org.
| Animal Model | Cognitive Behavior Assessed | Key Finding with this compound or KCC2 Disruption | Citation |
| Zebrafish Larvae | Object Recognition | Assessed nih.govfrontiersin.org | nih.govfrontiersin.org |
| Rodents | Spatial and Nonspatial Memory | Impairments (with KCC2 disruption) nih.govfrontiersin.org | nih.govfrontiersin.org |
Anxiety-like Behaviors
Anxiety-like behaviors are commonly investigated in animal models using various tests such as the elevated plus maze, open field test, and light/dark test mdpi.comfrontiersin.orgmdpi.comresearchgate.netnih.gov. Alterations in KCC2 function have been associated with increased anxiety-like behaviors in rodent models nih.govfrontiersin.org. While the provided search results specifically mention anxiety in the context of KCC2 disruption in rodents and general anxiety models in zebrafish, direct studies explicitly detailing the effects of this compound on anxiety-like behaviors in either model were not prominently featured in the context of specific behavioral tests in the provided snippets. However, the link between KCC2 function and anxiety in rodent models is established nih.govfrontiersin.org.
| Animal Model | Anxiety-like Behavior Finding (related to KCC2 disruption) | Citation |
| Rodents | Increased anxiety-like behaviors (with KCC2 disruption) nih.govfrontiersin.org | nih.govfrontiersin.org |
Locomotor Activity and Motor Coordination
Research involving in vivo studies has examined the influence of KCC2 activity, often modulated by compounds like this compound, on locomotor activity and motor coordination. While direct studies specifically detailing the effects of this compound on these behaviors in the provided search results are limited, the role of KCC2 in motor function is recognized. For instance, altered intracellular chloride concentration, which KCC2 helps regulate, can impact GABAergic signaling, known to be critical for motor control biorxiv.orgnih.gov. Studies in models with altered KCC2 function, such as Ano2 knockout mice affecting the olivocerebellar circuit, have shown deficits in motor learning and coordination nih.gov. Additionally, lack of KBAT (SLC26A11), another chloride transporter, in Purkinje cells has been linked to deficits in locomotor activity nih.gov. While these studies highlight the importance of chloride transport in motor function, the specific in vivo effects of this compound on locomotor activity and motor coordination require further direct investigation based on the provided search results.
In Vivo Electrophysiological and Neuroimaging Approaches
In vivo electrophysiology and neuroimaging techniques are crucial for understanding the effects of compounds like this compound on brain activity and network function in living organisms uk.comresearchgate.net. These approaches allow for the recording of electrical signals from neurons and the visualization of brain structure and function. While the provided search results mention in vivo electrophysiology in the context of studying neuronal activity and inhibition uk.comresearchgate.net, and discuss the use of this compound in slice preparations to assess its effects on chloride homeostasis and synaptic transmission nih.govoup.comresearchgate.netnih.govelifesciences.orgnih.govresearchgate.net, detailed in vivo electrophysiological or neuroimaging data specifically demonstrating the effects of systemically administered this compound are not prominently featured. However, the use of KCC2 inhibitors like this compound in in vitro and ex vivo electrophysiological studies provides a foundation for understanding how it might influence neuronal excitability and synaptic transmission in vivo. For instance, this compound has been shown to affect GABA-induced hyperpolarization and synaptic transmission in in vitro settings selleckchem.com.
Molecular and Cellular Investigations in Vivo
In vivo molecular and cellular investigations are essential for elucidating the mechanisms by which this compound exerts its effects, particularly its interaction with KCC2 and its downstream consequences.
Analysis of KCC2 Expression and Function in Brain Regions
This compound is known as an inhibitor of the neuronal K-Cl cotransporter, KCC2 selleckchem.comtocris.comrndsystems.com. In vivo studies investigating KCC2 often involve analyzing its expression levels and functional activity in specific brain regions under various conditions or in response to pharmacological manipulation. Research has shown that KCC2 expression and function are critical for establishing and maintaining the inhibitory function of GABA in mature neurons by regulating intracellular chloride concentration jci.orgnih.govresearchgate.netscholaris.ca. Alterations in KCC2 are implicated in various neurological disorders jci.orgnih.govresearchgate.netnih.gov. While some studies discuss the impact of other interventions on KCC2 expression in vivo jci.org, direct in vivo analysis of how this compound specifically alters KCC2 expression or function across different brain regions in detail is not extensively provided in the immediate search results. However, its utility as a tool to inhibit KCC2 function in experimental settings, including those using brain slices, is well-documented nih.govoup.comresearchgate.netnih.govelifesciences.orgnih.govresearchgate.net.
Neurotransmitter System Analysis (e.g., GABA, BDNF, Oxytocin)
The influence of this compound on neurotransmitter systems, particularly those involving GABA, BDNF, and Oxytocin, is a key area of in vivo investigation due to KCC2's central role in GABAergic signaling. KCC2 activity is crucial for the hyperpolarizing effect of GABA in mature neurons nih.govresearchgate.netscholaris.ca. Disruptions in KCC2 function can lead to a shift towards depolarizing or excitatory GABAergic responses nih.govresearchgate.net. In vivo studies, sometimes using genetic models or other pharmacological tools that modulate KCC2 or related pathways, explore the consequences for GABAergic transmission and related behaviors jci.orgnih.gov. BDNF (Brain-Derived Neurotrophic Factor) is known to regulate the formation and strength of GABAergic synapses and can influence KCC2 expression elifesciences.orgscholaris.caunimi.it. Oxytocin has also been linked to GABAergic inhibition and has been studied in the context of neurodevelopmental disorders where KCC2 dysfunction may play a role jci.orgnih.govunimi.itscholaris.ca. While the search results highlight the interplay between KCC2, GABA, BDNF, and Oxytocin in neuronal development and function jci.orgnih.govelifesciences.orgnih.govscholaris.caunimi.itscholaris.ca, direct in vivo studies specifically detailing the effects of this compound on the levels or activity of these neurotransmitters are not explicitly provided in depth. However, given this compound's action on KCC2, it is a valuable tool for researchers investigating the in vivo consequences of altered chloride homeostasis on these neurotransmitter systems.
Investigation of Downstream Signaling Pathways (e.g., Calcitonin Gene-Related Peptide)
Investigating downstream signaling pathways affected by KCC2 modulation, such as those involving Calcitonin Gene-Related Peptide (CGRP), represents another avenue of in vivo research. While the provided search results discuss CGRP signaling in the context of migraine and pain pathways nih.govresearchgate.netnih.gov, and mention the involvement of the nervous system and small molecules like neuropeptides in processes like bone healing researchgate.net, a direct link between this compound, KCC2, and CGRP signaling pathways in in vivo studies is not clearly established within the provided snippets. Research on CGRP signaling typically focuses on its receptors and various downstream effectors nih.govresearchgate.net. Further research would be needed to determine if and how this compound-mediated KCC2 inhibition impacts CGRP or other downstream signaling cascades in vivo.
Comparison with Nkcc1 Modulation
While VU 0240551 selectively inhibits KCC2, other pharmacological tools, such as bumetanide (B1668049), are used to inhibit NKCC1. nih.govplos.orgjneurosci.org Comparing the effects of KCC2 inhibition by this compound with those of NKCC1 inhibition provides insights into the distinct roles of these transporters in regulating neuronal chloride homeostasis and GABAergic signaling. For instance, studies comparing the effects of this compound and bumetanide have demonstrated that in mature neurons, KCC2 activity is the primary mechanism for maintaining low [Cl−]i, while NKCC1 activity is generally less significant in this context. plos.orgjneurosci.org However, the balance between NKCC1 and KCC2 activity is crucial, and their relative contributions can vary depending on the developmental stage, neuronal cell type, and physiological or pathological conditions. frontiersin.orgunits.itfrontiersin.orgnih.govmdpi.com
Detailed Research Findings
Research using VU 0240551 has provided detailed insights into KCC2 function. Studies employing chloride imaging techniques have directly measured the increase in intracellular chloride upon application of this compound, quantifying the impact of KCC2 inhibition on chloride homeostasis. researchgate.netplos.org Electrophysiological recordings have further characterized the functional consequences of KCC2 blockade by this compound on GABAergic currents and neuronal excitability, showing shifts in EGABA and altered postsynaptic responses. jneurosci.orgmedchemexpress.comjneurosci.org These findings underscore the critical role of KCC2 in maintaining the chloride gradient necessary for effective inhibitory neurotransmission. For example, in one study, this compound caused a significant increase in intracellular chloride concentration, ranging from 3.1 to 10.5 mM in neocortical neurons. researchgate.net Another study reported that this compound reduced the response of neurons to GABA in a concentration-dependent manner. medchemexpress.com
Pathophysiological Implications and Therapeutic Relevance of Kcc2 Inhibition by Vu 0240551
Role in Epileptogenesis and Seizure Disorders
Epilepsy is a neurological disorder characterized by an enduring predisposition to generate epileptic seizures. An imbalance between neuronal excitation and inhibition is a key factor in the development and propagation of seizures. frontiersin.org The inhibition of KCC2 by compounds such as VU 0240551 has been instrumental in elucidating the contribution of chloride dysregulation to epileptogenesis.
The inhibitory function of GABAergic signaling is critically dependent on a low intracellular chloride concentration maintained by KCC2. When KCC2 is inhibited by this compound, the chloride extrusion mechanism is impaired, leading to an accumulation of intracellular chloride. This elevation in chloride concentration can cause a depolarizing shift in the reversal potential of GABAA receptors. Consequently, GABAergic neurotransmission can become less hyperpolarizing or even excitatory, thereby contributing to a state of neuronal hyperexcitability. researchgate.net
Studies have demonstrated that the selective inhibition of KCC2 leads to hyperexcitability and the generation of epileptiform discharges in hippocampal slices. researchgate.net The application of a selective KCC2 inhibitor, VU0463271, resulted in a reversible depolarizing shift in the GABA reversal potential and increased spiking in cultured hippocampal neurons. researchgate.net These findings underscore the critical role of KCC2 in maintaining inhibitory tone and preventing aberrant neuronal firing. Downregulation of KCC2 expression and function is not merely a consequence of seizures but is considered a contributing factor to the generation of epileptic activity. psu.edu
| Parameter | Effect of KCC2 Inhibition (e.g., by this compound) | Consequence |
|---|---|---|
| Intracellular Chloride Concentration | Increased | Disrupted chloride homeostasis |
| GABAA Reversal Potential | Depolarizing Shift | Weakened or excitatory GABAergic signaling |
| Neuronal Firing | Increased Spiking | Neuronal hyperexcitability |
| Network Activity | Generation of Epileptiform Discharges | Increased seizure susceptibility |
Beyond its role in preventing the initiation of seizures, KCC2 is also implicated in the mechanisms of seizure termination. During prolonged seizure activity, intense activation of GABAA receptors can lead to a significant influx of chloride ions, overwhelming the extrusion capacity of KCC2 and leading to a transient collapse of the chloride gradient. This contributes to a failure of inhibition and the perpetuation of ictal discharges. nih.govnih.govresearchgate.net
Pharmacological inhibition of KCC2 with compounds like VU0463271 has been shown to impair the termination of ictal-like epileptiform activity. nih.govnih.gov Studies using in vitro models have demonstrated that blocking KCC2 activity can prolong the duration of seizure-like events and, in some cases, lead to a state of continuous seizure activity, reminiscent of status epilepticus. nih.govnih.gov Conversely, enhancing KCC2 function has been shown to reduce the duration of these events. nih.gov These findings highlight the dynamic and critical role of KCC2-mediated chloride transport in terminating seizures and restoring normal network function. nih.govnih.govresearchgate.net
The efficacy of many commonly used anticonvulsant drugs, particularly those that act by enhancing GABAA receptor function (e.g., benzodiazepines and barbiturates), is dependent on a hyperpolarizing GABAergic response. medscape.com In conditions where KCC2 is dysfunctional and intracellular chloride is elevated, these drugs may lose their efficacy or, paradoxically, even exert a pro-convulsant effect. researchgate.net
Pharmacoresistance is a major challenge in the treatment of epilepsy, affecting approximately 30% of patients. nih.gov Alterations in chloride homeostasis due to KCC2 downregulation are considered a potential mechanism contributing to drug-resistant epilepsy. nih.gov By inhibiting KCC2, this compound can be used to model conditions of impaired chloride extrusion and investigate its impact on the efficacy of various anticonvulsants. Research in this area suggests that targeting the restoration of KCC2 function could be a novel therapeutic strategy to overcome pharmacoresistance. nih.gov For instance, upregulating KCC2 has been shown to facilitate the anti-seizure effect of diazepam in animal models of epilepsy. nih.gov
Contributions to Neurodevelopmental Disorders
Disruptions in GABAergic signaling are increasingly recognized as a key pathophysiological mechanism in a range of neurodevelopmental disorders (NDDs). nih.govsurlab.orggrantome.comresearchgate.net The proper maturation of GABAergic inhibition, which involves a developmental "switch" from depolarizing to hyperpolarizing GABA action, is critically dependent on the upregulation of KCC2. surlab.org
Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition characterized by challenges in social interaction and communication, as well as restricted and repetitive behaviors. A leading hypothesis in the neurobiology of ASD is the excitation/inhibition (E/I) imbalance theory, which posits that a disruption in the normal ratio of excitatory to inhibitory neurotransmission underlies the core symptoms of the disorder. sfari.org
Dysfunction of KCC2 and the consequent impairment of GABAergic inhibition are thought to be significant contributors to the E/I imbalance in ASD. sfari.org A disruption in chloride homeostasis can weaken inhibitory signaling, leading to a state of relative hyperexcitability in key neural circuits. While direct studies using this compound to specifically probe the E/I balance in ASD models are emerging, the known function of KCC2 provides a strong rationale for its involvement.
The dynamic regulation of intracellular chloride by transporters like KCC2 is fundamental for the efficacy of GABAergic signaling. nih.govsurlab.org In NDDs such as ASD, mutations in genes encoding components of the GABAergic system, including chloride transporters, have been identified. nih.govsurlab.org Restoring chloride homeostasis is therefore being explored as a potential therapeutic strategy for ASD. sfari.org While much of the initial focus has been on inhibiting the chloride importer NKCC1, enhancing the function of the neuron-specific KCC2 is considered a more targeted and potentially safer approach. sfari.org
| Compound | Target | Effect on Target | Impact on GABAergic Signaling |
|---|---|---|---|
| This compound | KCC2 | Inhibition | Impairs chloride extrusion, leading to less effective inhibition |
| Diazepam | GABAA Receptor | Positive Allosteric Modulator | Enhances GABAergic inhibition (efficacy dependent on KCC2 function) |
| Bumetanide (B1668049) | NKCC1/KCC2 | Inhibition | Inhibits chloride import (NKCC1) and extrusion (KCC2) |
| CLP257 | KCC2 | Enhancer | Promotes chloride extrusion, strengthening inhibition |
Autism Spectrum Disorder (ASD)
Impact on Social and Cognitive Phenotypes
Inhibition of KCC2 by this compound has been shown to influence social and cognitive behaviors in animal models, suggesting a critical role for KCC2 in the neural circuits underlying these functions.
Treatment of wild-type mouse brain slices with this compound has been found to increase the amplitude and frequency of excitatory postsynaptic currents. nih.gov This alteration in neuronal excitability partially mimics the phenotype observed in mice with a heterozygous knockout of the KCC2 gene. nih.gov These knockout mice exhibit increased social dominance behaviors. nih.govnih.gov These findings suggest that the activity of KCC2 plays a role in social dominance, in conjunction with its effects on prefrontal cortex signaling. nih.gov
Furthermore, research using zebrafish models has demonstrated that pharmacological disruption of KCC2 with this compound can lead to socio-cognitive consequences relevant to neurodevelopmental disorders. nih.gov Dysregulation of KCC2 expression and function has been linked to the pathogenesis of conditions such as Rett Syndrome, schizophrenia, and Autism Spectrum Disorder (ASD). nih.gov
Studies have also established a causal link between KCC2 downregulation and cognitive performance. In adult mice, chronic downregulation of KCC2 in the dorsal hippocampus has been shown to compromise both spatial and contextual memory. nih.gov This cognitive impairment is associated with altered hippocampal rhythmogenesis and neuronal hyperexcitability. nih.gov
Rett Syndrome
Rett Syndrome (RTT) is a neurodevelopmental disorder primarily caused by mutations in the MECP2 gene. nih.govnih.govrettsyndromenews.com A growing body of evidence indicates that reduced expression and function of KCC2 is a significant factor in the pathophysiology of RTT. nih.govnih.govrettsyndromenews.com
Impaired GABAergic and Glutamatergic Signaling
A key feature of Rett Syndrome is an imbalance between excitatory and inhibitory neurotransmission. goettingen-research-online.de Reduced KCC2 expression in RTT neurons leads to a deficit in chloride extrusion, which in turn impairs the efficacy of GABAergic inhibition. nih.govnih.gov In fact, human neurons derived from patients with Rett Syndrome exhibit a significant deficit in KCC2 expression, resulting in a delayed functional switch of GABA from excitatory to inhibitory. nih.govpnas.org
The use of this compound has been instrumental in confirming the role of KCC2 in this process. In studies using RTT neurons, the effects of compounds aimed at enhancing KCC2 expression could be acutely blocked by the application of this compound. nih.gov This demonstrates that the rescue of GABAergic signaling deficits is directly mediated by the function of KCC2. nih.gov Restoring KCC2 levels in MeCP2-deficient neurons has been shown to rescue these GABA functional deficits. nih.govpnas.org
Dysfunctional GABAergic signaling has been implicated in many of the neurological and neuropsychiatric symptoms of Rett Syndrome. elifesciences.org Deletion of Mecp2 solely in GABAergic neurons is sufficient to replicate a majority of the Rett-like features in mouse models. elifesciences.org
Neuronal Morphological Deficits
In addition to signaling impairments, Rett Syndrome is characterized by neurostructural phenotypes, including decreased neuronal size, reduced dendritic complexity, and lower spine density. nih.govnih.gov These morphological deficits have been reported in postmortem RTT brain tissue and in Mecp2 animal models. nih.gov
While direct studies on the effect of this compound on neuronal morphology in Rett Syndrome models are limited, the link between KCC2 and neuronal development is well-established. It is hypothesized that enhancing KCC2 expression could boost dendritic spine and excitatory synapse development, both of which are abnormal in RTT. nih.gov This is potentially due to the interaction between KCC2 and the dendritic cytoskeleton. nih.gov
Systematic analysis of Mecp2 mouse models has revealed that dendritic complexity is reduced in an age-dependent and brain region-specific manner, while soma size is consistently reduced throughout development. nih.gov These findings highlight the widespread abnormalities in dendrites and axons in Rett Syndrome, providing a structural basis for the disrupted neuronal networks. researchgate.net
| Parameter | Observation in Rett Syndrome Models | Reference |
| GABAergic Signaling | Delayed functional switch from excitatory to inhibitory | nih.govpnas.org |
| KCC2 Expression | Significantly reduced in RTT neurons | nih.govnih.govrettsyndromenews.com |
| Neuronal Size | Decreased | nih.govnih.gov |
| Dendritic Complexity | Reduced | nih.govnih.gov |
| Spine Density | Decreased | nih.gov |
Involvement in Chronic Pain Syndromes
Emerging research has identified KCC2 hypofunction in the spinal cord as a key mechanism in the development and maintenance of chronic pain states. This has positioned KCC2 as a promising therapeutic target for pathological pain.
Modulation of Nociceptive Processing
Downregulation of KCC2 in the spinal dorsal horn is associated with neuropathic pain and opioid-induced hyperalgesia in rodent models. mdpi.com This reduction in KCC2 leads to a loss of GABAergic and glycinergic inhibitory efficacy, a critical factor in the central sensitization that underlies chronic pain. nih.gov Evidence also suggests that KCC2 is downregulated in the spinal dorsal horn of humans with chronic pain. mdpi.com
The inhibition of KCC2 can render GABAergic neurotransmission depolarizing or even excitatory, thereby impairing endogenous neuronal inhibition. nih.govfrontiersin.org This disruption of the excitatory/inhibitory balance is a fundamental aspect of nociceptive processing in chronic pain. goettingen-research-online.de Studies have shown that enhancing KCC2 function can alleviate mechanical pain hypersensitivity in rodent models of chronic pain. nih.gov
Impact on Spinothalamic Sensory Coding
The spinothalamic tract is a major ascending pathway that transmits nociceptive information from the spinal cord to the thalamus. elifesciences.orgsemanticscholar.org In neuropathic pain states, there is an abnormal sensory coding within this tract, which is tightly associated with tactile allodynia (the perception of pain from a non-painful stimulus).
Association with Cognitive Impairment
Inhibition of the KCC2 transporter by this compound has significant implications for cognitive function, primarily through the disruption of synaptic plasticity and neuronal network activity.
Mechanisms Underlying Memory Deficits
The proper functioning of KCC2 is essential for robust synaptic inhibition mediated by GABAA receptors, a process critical for learning and memory. medchemexpress.com Inhibition of KCC2 with this compound can lead to a state of disinhibition, or even paradoxical excitation, by altering the chloride gradient and shifting the reversal potential for GABA. frontiersin.org This disruption of inhibitory signaling can impair synaptic plasticity, the cellular mechanism underlying memory formation.
Studies involving the conditional deletion of KCC2 in the forebrain of adult mice have demonstrated resulting impairments in both spatial and nonspatial learning. researchgate.netnih.gov Electrophysiological analysis from these mice revealed that while long-term potentiation (LTP) of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus was not affected, there was a significant increase in the amplitude of population spikes (PS). nih.gov This suggests a reinforcement of EPSP-to-spike coupling, indicating an increased propensity for excitatory postsynaptic potentials to trigger action potentials, a state of neuronal hyperexcitability that can be detrimental to the precise encoding of memories. researchgate.netnih.gov
Furthermore, research on the effects of perinatal ethanol (B145695) exposure, which is known to cause cognitive deficits, has shown that this exposure can lead to an upregulation of KCC2 expression and an associated enhancement of long-term depression (LTD), another form of synaptic plasticity. nih.gov In this model, the application of this compound was found to correct the enhanced LTD, highlighting the critical role of KCC2 in modulating synaptic plasticity and how its inhibition can influence the cellular correlates of memory. nih.gov
| Model/System | Manipulation | Key Findings | Reference |
|---|---|---|---|
| Adult Mice (Forebrain Glutamatergic Neurons) | Conditional Deletion of KCC2 | Impaired spatial and nonspatial learning; Reinforced EPSP-to-spike potentiation in CA1. | researchgate.netnih.gov |
| Rat Hippocampal Slices (Perinatal Ethanol Exposure Model) | Application of this compound | Corrected enhanced long-term depression (LTD). | nih.gov |
Relationship with Brain-Derived Neurotrophic Factor (BDNF)
Brain-Derived Neurotrophic Factor (BDNF) is a critical modulator of synaptic plasticity and cognitive function. mdpi.comnih.gov Deficits in BDNF signaling have been implicated in the cognitive impairments associated with various neurological and psychiatric disorders. mdpi.comresearchgate.netsemanticscholar.org The interplay between BDNF and KCC2 is crucial for the proper regulation of GABAergic inhibition and, consequently, for learning and memory.
BDNF signaling, through its receptor TrkB, has been shown to downregulate the expression and function of KCC2. nih.gov This suggests that in conditions where BDNF levels are altered, the function of KCC2 may also be compromised, leading to disruptions in synaptic plasticity. The synergistic interaction between neuronal activity and BDNF is a key regulator of the cellular processes that underlie cognition. mdpi.com Therefore, the inhibition of KCC2 by this compound can be seen as phenocopying some of the effects of altered BDNF-TrkB signaling on GABAergic transmission. This disruption of the delicate balance between neurotrophic signaling and chloride homeostasis can contribute to the cognitive deficits observed in various pathological states. researchgate.netsemanticscholar.org
Role in Other Neurological Conditions
The dysregulation of KCC2 function is not limited to cognitive impairment and has been implicated in a range of other neurological conditions. The use of this compound as a selective KCC2 inhibitor has been valuable in dissecting the role of this transporter in these disorders.
Huntington's Disease
Huntington's disease (HD) is a neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. frontiersin.org Growing evidence suggests that impaired GABAergic signaling plays a significant role in the pathophysiology of HD. nih.gov Specifically, a decrease in KCC2 expression has been observed in the hippocampus and striatum of mouse models of HD. frontiersin.orgnih.govresearchgate.net This reduction in KCC2, often accompanied by an increase in the chloride importer NKCC1, leads to a depolarizing shift in the GABA reversal potential, resulting in weakened inhibition and even paradoxical GABA-mediated excitation. frontiersin.orgnih.gov
These alterations in chloride homeostasis are believed to contribute to the learning and memory deficits that manifest early in the course of HD. frontiersin.org Although studies directly utilizing this compound in HD models are limited, the compound serves as a critical tool to mimic the effects of KCC2 downregulation observed in the disease. By inhibiting KCC2, this compound can help researchers understand how the resulting chloride dysregulation contributes to the neuronal hyperexcitability and synaptic dysfunction characteristic of HD. researchgate.net Pharmacological enhancement of KCC2 function is being explored as a potential therapeutic strategy to restore GABAergic inhibition and ameliorate cognitive deficits in HD. frontiersin.orgresearchgate.net
Anxiety and Stress-Related Disorders
The role of KCC2 in anxiety and stress-related disorders is complex and appears to be context-dependent. Proper GABAergic inhibition is fundamental for regulating emotional states, and its disruption is a hallmark of anxiety disorders. nih.gov In one study, it was found that the knockdown of KCC2 could ameliorate anxiety-like behavior in a mouse model with a deficiency in microRNA-137. nih.gov In this specific genetic context, this compound was shown to balance the potassium current in miR-137 knockout neurons. nih.gov
However, it is important to note that global or widespread inhibition of KCC2 would generally be expected to lead to a state of neuronal hyperexcitability, which is often associated with increased anxiety. nih.gov The seemingly contradictory findings highlight the intricate and circuit-specific regulation of anxiety-like behaviors by KCC2 and GABAergic signaling. Further research using tools like this compound is necessary to elucidate the specific neuronal populations and conditions under which KCC2 inhibition may have anxiolytic or anxiogenic effects.
Prenatal Hypoxia-Induced Developmental Abnormalities
Prenatal hypoxia is a significant risk factor for a variety of neurodevelopmental disorders that can lead to long-term neurological disabilities, including cognitive impairment and behavioral disorders. plos.orgresearchgate.netnih.gov Adequate oxygen supply is crucial for the proper development of the central nervous system, and prenatal hypoxia can lead to alterations in brain structure and function. plos.orgresearchgate.net
One of the consequences of prenatal hypoxia can be the abnormal development of chloride cotransporters, including KCC2. A study investigating the effects of prenatal hypoxia on the respiratory control centers in newborn rats utilized this compound to probe the function of KCC2. The findings from this research indicate that prenatal hypoxia can alter the influence of GABAA and glycine (B1666218) receptors on fictive breathing, and that the normal developmental trajectory of KCC2 function is disrupted. This suggests that the inhibition of KCC2 function, as can be achieved with this compound, is a key factor in the developmental abnormalities induced by prenatal hypoxia.
| Experimental Model | Compound Used | Observed Effect | Reference |
|---|---|---|---|
| Newborn Rat ex vivo Brainstem Preparation (after prenatal hypoxia) | This compound | Used to demonstrate altered KCC2 function in the regulation of fictive breathing. |
Ataxia-Telangiectasia (ATM Deficiency) and Kainate Receptor Regulation
Ataxia-Telangiectasia (A-T) is a rare, inherited neurodegenerative disorder initiated by mutations in the Ataxia-Telangiectasia Mutated (ATM) gene. nih.gov The ATM protein is a large kinase that plays a critical role in cellular responses to DNA damage and other cellular stresses. nih.gov While its function in cell cycle regulation is well-documented, emerging research highlights its significance in the development and function of the central nervous system.
Recent studies utilizing mouse models with ATM deficiency (Atm+/- and Atm-/-) have revealed that the absence or reduction of the ATM protein leads to significant alterations in the composition of synapses, particularly within the hippocampus. nih.gov A key finding in these models is an increased expression of the neuronal K-Cl cotransporter KCC2. nih.govnih.gov This transporter is crucial for establishing the chloride gradient necessary for inhibitory neurotransmission.
The elevation in KCC2 levels in ATM-deficient conditions has been directly linked to a downstream effect on excitatory neurotransmission, specifically involving kainate receptors (KARs). nih.gov Research has shown that the increased KCC2 expression and activity lead to an accumulation of presynaptic KARs, notably those containing GluK1 and GluK5 subunits, at excitatory synapses in the hippocampus of ATM-deficient mice. nih.gov This alteration is context-specific, as similar changes were not observed in the cortex. nih.gov The accumulation of these active presynaptic KARs contributes to enhanced glutamatergic currents upon stimulation. nih.gov
To investigate the causal link between elevated KCC2 activity and KAR accumulation, researchers utilized this compound, a potent and selective inhibitor of the KCC2 transporter. nih.govmedchemexpress.com The hypothesis was that blocking KCC2 function in ATM-deficient neurons could reverse or normalize the observed increase in KAR expression. nih.gov
In an experimental setup, developing hippocampal neuronal cultures from ATM-deficient mice (Atm+/-) were treated with this compound. nih.gov The results of this pharmacological intervention demonstrated that the blockade of KCC2 activity successfully restored the levels of specific KAR subunits. nih.gov
| Experimental Condition | Target Protein | Observed Effect | Reference |
|---|---|---|---|
| Atm+/- Neurons (Untreated Control) | GluK5 Subunit | Significantly increased levels compared to wild-type. | nih.gov |
| Atm+/- Neurons + this compound (1 µM) | GluK5 Subunit | Levels significantly reduced, comparable to wild-type levels. | nih.gov |
| Atm+/- Neurons + this compound (1 µM) | GluK1 Subunit | No significant change observed in signal. | nih.gov |
The findings from this research indicate that the treatment of ATM-deficient neurons with this compound led to a significant reduction in the abundance of the GluK5 subunit of kainate receptors. nih.gov This demonstrates that the increased KCC2 activity is a critical intermediary step linking ATM deficiency to the dysregulation of presynaptic kainate receptors. nih.gov By inhibiting KCC2, this compound effectively normalized the pathological accumulation of these specific receptor subunits, thereby highlighting a potential therapeutic pathway for addressing synaptic alterations in Ataxia-Telangiectasia. nih.gov
Advanced Research Directions and Translational Perspectives
Elucidation of Specific Neuronal Subtypes and Circuits Affected
Understanding how KCC2 dysfunction specifically impacts different neuronal subtypes and circuits is a critical area of research. Studies using tools like VU 0240551 help to probe the consequences of KCC2 inhibition in defined neuronal populations. For instance, research has investigated the effects of KCC2 inhibition on neocortical neurons and spinal cord neurons pnas.orgresearchgate.net. Alterations in KCC2 function have been linked to changes in GABAergic inhibition in cortical and hippocampal pyramidal neurons, affecting the excitation/inhibitory balance frontiersin.org. Studies in the dorsal horn of the spinal cord have connected KCC2 decrease to disinhibition and chronic pain pnas.org. Research using KCC2 mutant mice and inhibitors like this compound in the medial prefrontal cortex has shown effects on excitatory postsynaptic currents and social dominance behaviors nih.gov. Further research is needed to map the precise KCC2-dependent mechanisms within specific circuits underlying different neurological functions and dysfunctions.
High-Resolution Structural and Molecular Interaction Studies of this compound with KCC2
Detailed studies of the structural interaction between this compound and KCC2 are crucial for understanding its mechanism of action and for the rational design of more potent and selective KCC2 modulators. This compound is known to bind competitively at the K+ site and noncompetitively at the Cl- site of KCC2 researchgate.net. High-resolution structural techniques, such as cryo-electron microscopy or X-ray crystallography, coupled with molecular dynamics simulations, could provide detailed insights into the binding pocket and the conformational changes induced by this compound binding. This information could facilitate the development of compounds with improved affinity, selectivity, and pharmacological properties. Understanding the molecular interactions also extends to how KCC2 interacts with other proteins, such as gephyrin, which is involved in clustering at inhibitory synapses, as KCC2 knockdown has been shown to reduce gephyrin protein levels frontiersin.org.
Systems-Level Analysis of Neural Network Dynamics Under KCC2 Inhibition
The impact of KCC2 inhibition on the dynamics of neural networks is being investigated using computational modeling and experimental approaches. KCC2 dysfunction can lead to elevated intracellular chloride and extracellular potassium levels, potentially switching GABAergic signaling from inhibitory to excitatory and increasing neuronal excitability jneurosci.org. Computational models of neuronal networks incorporating KCC2 function have demonstrated that reduced KCC2 activity in a critical number of neurons can lead to seizure-like field potential oscillations, suggesting a role in epileptogenesis jneurosci.org. Experimental studies using techniques like electrophysiology and calcium imaging in neuronal cultures, brain slices, and in vivo models are essential to validate these models and understand how KCC2 inhibition by compounds like this compound alters network activity, synchronicity, and information processing in different brain regions.
Development of Novel Research Tools and Genetic Models Incorporating KCC2 Modulation
The availability of specific and potent KCC2 modulators, such as this compound, has been instrumental in KCC2 research pnas.org. However, the development of novel and improved research tools continues. This includes the creation of more selective pharmacological agents with enhanced pharmacokinetic properties, as well as advanced genetic models. Genetic models, such as KCC2 knockout or hypomorphic mice and transgenic zebrafish with manipulated KCC2 expression, have provided significant insights into KCC2 function frontiersin.orgpnas.org. Future directions involve developing inducible or cell-specific KCC2 modulation systems to precisely control KCC2 activity in specific neuronal populations or at particular developmental time points. Reporter lines or biosensors that allow real-time monitoring of intracellular chloride concentration or KCC2 activity would also be valuable tools for studying the dynamic regulation of KCC2 and the effects of modulators like this compound. Research is also exploring KCC2 in cerebrospinal fluid as a potential biomarker for neurological diseases like ALS braincanada.ca.
Therapeutic Strategy Development Based on KCC2 Inhibition/Enhancement
Given the critical role of KCC2 in maintaining inhibitory neurotransmission, modulating its function presents a promising therapeutic strategy for various neurological disorders frontiersin.orgnih.govmdpi.comresearchgate.netnih.govanr.fr. While this compound is an inhibitor used for research purposes, the therapeutic focus is often on enhancing KCC2 function to restore inhibition in conditions where it is compromised frontiersin.orgnih.govmdpi.comresearchgate.netnih.govanr.fr. However, understanding the effects of KCC2 inhibition through tools like this compound is also important for comprehending the mechanisms underlying pathological hyperexcitability.
Precision Medicine Approaches for Neurological Disorders
KCC2 dysfunction is implicated in a range of neurological disorders, including epilepsy, Rett syndrome, ASD, schizophrenia, neuropathic pain, and Huntington's disease frontiersin.orgnih.govpnas.orgnih.govnih.govmdpi.comresearchgate.netrettsyndromenews.comnih.govresearchgate.neteneuro.orgnih.gov. However, the specific nature and extent of KCC2 involvement can vary between disorders and even among individuals within the same disorder. Precision medicine approaches would involve identifying patients who are most likely to benefit from therapies targeting KCC2. This could involve using biomarkers of KCC2 function, such as the rate-dependent depression of the H-reflex or KCC2 levels in CSF, to stratify patient populations nih.govbraincanada.ca. Genetic testing for mutations in the SLC12A5 gene (encoding KCC2) or genes regulating KCC2 expression or function could also inform treatment decisions nih.govnih.gov. Therapeutic strategies could then be tailored to either enhance KCC2 expression or activity depending on the underlying pathology.
Addressing Excitatory/Inhibitory Imbalance
A core pathology in many neurological disorders is an imbalance between excitatory and inhibitory neurotransmission, often shifting towards excessive excitation frontiersin.orgnih.govnih.govmdpi.combraincanada.ca. KCC2 plays a central role in setting the strength and polarity of GABAergic currents, and its dysfunction contributes significantly to this imbalance frontiersin.orgnih.govnih.govmdpi.com. Therapeutic strategies based on KCC2 modulation aim to restore the proper balance. KCC2 potentiators, which enhance its chloride extrusion activity, are being explored as a way to strengthen inhibitory signaling and counteract hyperexcitability nih.govmdpi.comresearchgate.netnih.govanr.fr. Unlike some existing GABAergic drugs that can cause global CNS depression, KCC2 potentiators are hypothesized to selectively enhance inhibition by restoring the physiological chloride gradient within inhibitory circuits, potentially offering a better therapeutic profile nih.gov. Research using various KCC2 modulators, including studies that might use inhibitors like this compound to understand the consequences of imbalance, contributes to the development of strategies to correct E/I deficits in conditions like epilepsy, pain, and neurodevelopmental disorders frontiersin.orgpnas.orgnih.govnih.govmdpi.combraincanada.canih.govresearchgate.neteneuro.orgnih.gov.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of VU 0240551, and what methodologies are used to identify them?
- Methodological Answer : Target identification typically employs radioligand binding assays to quantify affinity and selectivity. For novel targets, computational docking studies (e.g., molecular dynamics simulations) validate interactions. Cross-referencing with databases like PubChem ensures alignment with existing pharmacological profiles. Experimental controls should include known agonists/antagonists to benchmark activity .
Q. What experimental designs are recommended for assessing this compound’s pharmacokinetic properties in vitro?
- Methodological Answer : Use compartmental models (e.g., Caco-2 cell monolayers) to evaluate permeability. Metabolic stability is tested via hepatic microsomal assays , with LC-MS/MS quantifying metabolite formation. Include negative controls (e.g., cytochrome P450 inhibitors) to isolate degradation pathways. Replicate experiments across 3+ batches to address variability .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Follow stepwise purity validation using HPLC (>95% purity threshold) and NMR spectroscopy. Document synthetic pathways in detail (e.g., solvent ratios, catalyst loadings) and cross-validate with peer protocols. For novel derivatives, provide crystallographic data or mass spectrometry to confirm structural integrity .
Advanced Research Questions
Q. What strategies resolve contradictory findings in this compound’s efficacy across different experimental models?
- Methodological Answer : Conduct systematic meta-analyses to identify confounding variables (e.g., dosage ranges, species-specific receptor expression). Use factorial design experiments to isolate interactions between variables (e.g., temperature, pH). Validate hypotheses with orthogonal assays (e.g., electrophysiology for ion channel targets) .
Q. How can researchers optimize high-throughput screening (HTS) assays for this compound derivatives?
- Methodological Answer : Implement Z’-factor validation to assess assay robustness (>0.5 indicates suitability). Use fluorescence polarization or TR-FRET for real-time binding kinetics. Normalize data against reference compounds and apply machine learning (e.g., random forest models) to prioritize hits with favorable ADMET profiles .
Q. What statistical frameworks address variability in this compound’s dose-response relationships?
- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Use Bayesian hierarchical models to account for inter-experiment variability. Sensitivity analyses (e.g., Monte Carlo simulations) quantify uncertainty in EC50/IC50 values .
Q. How should researchers integrate this compound’s mechanism into broader therapeutic hypotheses?
- Methodological Answer : Map target pathways via systems biology tools (e.g., KEGG, Reactome). Validate functional relevance using CRISPR/Cas9 knockout models. Cross-correlate with omics datasets (e.g., transcriptomics) to identify co-regulated genes or compensatory mechanisms .
Methodological Considerations
- Literature Integration : Prioritize primary sources (e.g., peer-reviewed journals) over commercial databases. Use citation-tracking tools (e.g., Web of Science) to identify knowledge gaps .
- Ethical and Feasibility Checks : Ensure animal/cell-line models align with institutional ethics guidelines. Pilot studies should confirm resource availability (e.g., compound solubility in assay buffers) .
- Data Transparency : Publish raw datasets and detailed protocols in supplementary materials to enable replication. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
